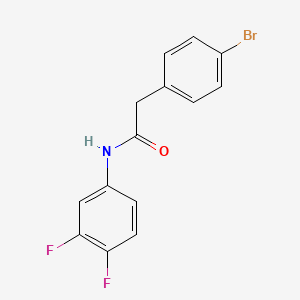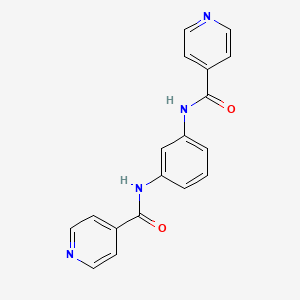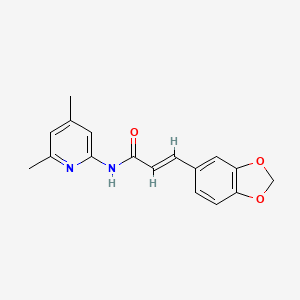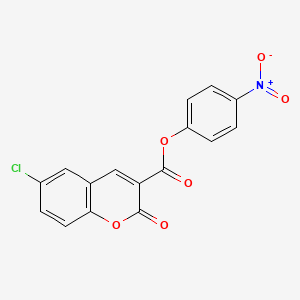![molecular formula C17H25N3O4S B5807245 3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Mechanism of Action
3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a selective inhibitor of BTK, a protein kinase that plays a crucial role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the growth and survival of B-cell malignancies. By inhibiting BTK, this compound disrupts this signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. This compound has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in the survival and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. In addition, this compound has shown potent activity against cancer cells, both in vitro and in vivo. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the research and development of 3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide. One direction is the investigation of the combination of this compound with other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors, to enhance its efficacy. Another direction is the investigation of the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the investigation of the use of this compound in other types of cancer, such as solid tumors, is also an important future direction.
Synthesis Methods
The synthesis of 3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-aminopyrrolidine with Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected amine with 4-(bromomethyl)benzoyl chloride to yield the protected benzamide. The third step involves the deprotection of the Boc group using TFA (trifluoroacetic acid) to yield the unprotected amine. The fourth step involves the reaction of the unprotected amine with tetrahydro-2H-pyran-4-ylmethyl chloride to yield the final product, this compound.
Scientific Research Applications
3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, lymphoma, and leukemia. In preclinical studies, this compound has shown potent activity against cancer cells, both in vitro and in vivo. In clinical trials, this compound has shown promising results in patients with relapsed or refractory B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)sulfonyl-N-(oxan-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c18-15-4-7-20(12-15)25(22,23)16-3-1-2-14(10-16)17(21)19-11-13-5-8-24-9-6-13/h1-3,10,13,15H,4-9,11-12,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLHFUHHCLYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)




![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)



![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)